molecular formula C16H18N4O4 B2750137 (5-Cyclopropylisoxazol-3-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034580-04-4

(5-Cyclopropylisoxazol-3-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2750137
CAS No.: 2034580-04-4
M. Wt: 330.344
InChI Key: LSBPERWUCQEWLX-UHFFFAOYSA-N
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Description

(5-Cyclopropylisoxazol-3-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone: is a complex organic compound featuring multiple heterocyclic structures, including isoxazole, pyrazine, and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core isoxazole and pyrazine rings. One common approach is to first synthesize the 5-cyclopropylisoxazol-3-yl moiety through cyclization reactions involving appropriate precursors such as cyclopropylamine and oxoacids. The 6-methoxypyrazin-2-yl moiety can be synthesized separately through nitration and subsequent methoxylation reactions.

The final step involves coupling the two synthesized fragments using a suitable linker, such as pyrrolidin-1-ylmethanone , under controlled reaction conditions to form the desired compound. This step may require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. Continuous flow chemistry might be employed to improve efficiency and safety. Purification steps, such as recrystallization or chromatography, would be optimized to achieve pharmaceutical-grade purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The pyrazine ring can be oxidized to form pyrazine derivatives.

  • Reduction: : Reduction reactions can be performed on the isoxazole ring.

  • Substitution: : The methoxy group on the pyrazine ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

  • Oxidation: : Pyrazine-2,3-dione derivatives.

  • Reduction: : Reduced isoxazole derivatives.

  • Substitution: : Substituted pyrazine derivatives with different functional groups.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for synthesizing more complex molecules.

  • Biology: : It may serve as a ligand for biological receptors or enzymes.

  • Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.

  • Industry: : It might find use in the synthesis of materials with specific properties.

Mechanism of Action

The exact mechanism of action of this compound would depend on its specific biological targets. It could interact with enzymes or receptors, leading to biological effects. The molecular pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its combination of isoxazole, pyrazine, and pyrrolidine rings. Similar compounds might include other heterocyclic compounds with similar ring structures, such as:

  • Isoxazole derivatives: : Compounds containing the isoxazole ring.

  • Pyrazine derivatives: : Compounds containing the pyrazine ring.

  • Pyrrolidine derivatives: : Compounds containing the pyrrolidine ring.

These similar compounds may have different biological activities and applications, highlighting the uniqueness of (5-Cyclopropylisoxazol-3-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone .

Properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c1-22-14-7-17-8-15(18-14)23-11-4-5-20(9-11)16(21)12-6-13(24-19-12)10-2-3-10/h6-8,10-11H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBPERWUCQEWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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